molecular formula C23H30O4 B5023670 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene

1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene

Cat. No. B5023670
M. Wt: 370.5 g/mol
InChI Key: SIOMWBHSMOTSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene, also known as TMB-8, is a widely used chemical compound in scientific research. It is a selective inhibitor of the intracellular calcium release channels, which are responsible for the release of calcium ions from the endoplasmic reticulum (ER) into the cytosol. TMB-8 has been extensively studied for its role in calcium signaling and its effects on various physiological processes.

Mechanism of Action

1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene selectively inhibits the release of calcium ions from the ER by binding to the ryanodine receptor (RyR) and the inositol triphosphate receptor (IP3R), which are responsible for the release of calcium ions from the ER. This compound binds to the luminal side of the RyR and IP3R, preventing the release of calcium ions from the ER into the cytosol.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the differentiation of osteoclasts, which are responsible for bone resorption. In addition, this compound has been shown to inhibit the contraction of smooth muscle cells, which is important in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene in lab experiments is its selectivity for the RyR and IP3R, which allows for the specific inhibition of calcium signaling. Another advantage is its ability to inhibit calcium signaling without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for the use of 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene in scientific research. One direction is the investigation of the role of calcium signaling in the regulation of immune function. This compound has been shown to inhibit the proliferation of T cells, which are important in the immune response. Another direction is the investigation of the role of calcium signaling in the regulation of insulin secretion. This compound has been shown to inhibit insulin secretion in pancreatic beta cells. Finally, the development of more selective and less toxic inhibitors of calcium signaling is an important future direction for the field.

Synthesis Methods

1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene is synthesized by the reaction of 2,3,5-trimethylphenol with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-(2-bromoethoxy)ethyl bromide and 4-methoxyphenol in the presence of another base such as sodium hydride. The final product is purified by column chromatography to obtain this compound in its pure form.

Scientific Research Applications

1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene has been widely used in scientific research to study the role of calcium signaling in various physiological processes. It has been used to study the effects of calcium signaling on cell proliferation, apoptosis, and differentiation. This compound has also been used to investigate the role of calcium signaling in cardiac function and the regulation of smooth muscle contraction.

properties

IUPAC Name

1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-2,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-6-7-20-8-9-21(23(16-20)24-5)26-12-10-25-11-13-27-22-15-17(2)14-18(3)19(22)4/h6,8-9,14-16H,1,7,10-13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOMWBHSMOTSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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